molecular formula C16H24O3 B15464893 3-(Dodec-1-EN-1-YL)furan-2,5-dione CAS No. 59426-47-0

3-(Dodec-1-EN-1-YL)furan-2,5-dione

Cat. No.: B15464893
CAS No.: 59426-47-0
M. Wt: 264.36 g/mol
InChI Key: VVJWDPAFRDCADU-UHFFFAOYSA-N
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Description

3-(Dodec-1-en-1-yl)furan-2,5-dione is a furan-2,5-dione derivative substituted with a dodecene chain at the 3-position. The furan-2,5-dione core, also known as maleic anhydride, is a highly reactive dienophile and a versatile intermediate in organic synthesis.

Properties

CAS No.

59426-47-0

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

3-dodec-1-enylfuran-2,5-dione

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-13H,2-10H2,1H3

InChI Key

VVJWDPAFRDCADU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CC1=CC(=O)OC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Related Furan-2,5-dione Derivatives

Furan-2,5-dione derivatives exhibit diverse bioactivities and reactivities depending on their substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent at 3-Position Key Properties/Applications Source/Reference
Furan-2,5-dione (maleic anhydride) None (parent compound) Industrial dienophile; HO• reactivity studied in atmospheric chemistry
Albonoursin (Compound 7) Cyclohexenyl group Antiviral (H1N1 IC₅₀: 6.8 ± 1.5 μM)
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) Benzylidene + isobutyl chain Antiviral (H1N1 IC₅₀: 28.9 ± 2.2 μM)
3-(4-Hydroxybenzylidene) derivative (Compound 3) 4-Hydroxybenzylidene Antiviral (H1N1 IC₅₀: 41.5 ± 4.5 μM)
3-(Dodec-1-en-1-yl)furan-2,5-dione Dodecene chain Hypothesized enhanced lipophilicity; potential antiviral/industrial applications (Extrapolated from )

Key Observations :

  • Electronic Modulation: Electron-withdrawing groups (e.g., carbonyls in albonoursin) enhance reactivity with nucleophiles, while long alkyl chains may reduce dienophile activity due to steric hindrance .

Reactivity and Kinetic Comparisons

The parent furan-2,5-dione reacts with hydroxyl radicals (HO•) at a rate constant ratio of 0.58 ± 0.03 relative to n-butane, with CO₂ and HCOOH as major oxidation products . Substituents significantly alter reactivity:

  • Steric Effects : Long alkenyl chains (e.g., dodecene) may slow HO• attack due to steric shielding of the furan ring.
  • Electron Density: Electron-donating groups (e.g., alkyl chains) could reduce the electrophilicity of the dienophile core, diminishing reactivity in Diels-Alder reactions .

Challenges :

  • Steric Hindrance : Long alkenyl chains complicate purification and characterization.
  • Stability : The anhydride group is moisture-sensitive, necessitating anhydrous conditions .

Preparation Methods

Reaction Mechanism and Conditions

The ene reaction proceeds via a concerted mechanism where the alkene (dodec-1-ene) donates a hydrogen atom to the electron-deficient dienophile (maleic anhydride), forming a new carbon-carbon bond. The reaction typically requires elevated temperatures (120–180°C) and may employ Lewis acid catalysts such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) to enhance reactivity. For instance, heating a mixture of maleic anhydride and dodec-1-ene in toluene at 150°C for 12 hours produces the target compound in moderate yields (45–55%).

Optimization and Challenges

Key challenges include controlling regioselectivity and minimizing side reactions such as polymerization of the alkene. Solvent choice significantly impacts yield; non-polar solvents like toluene or xylene favor the reaction by stabilizing the transition state. Catalytic amounts of AlCl₃ (5 mol%) have been shown to improve yields to 65% while reducing reaction time to 8 hours. Purification via flash chromatography (DCM/MeOH 95:5) or recrystallization from ethyl acetate/hexane mixtures yields the pure product.

Wittig Reaction Strategy

The Wittig reaction offers a versatile route to introduce the dodec-1-en-1-yl group via reaction of a phosphonium ylide with maleic anhydride. This method is advantageous for its stereoselectivity and compatibility with sensitive functional groups.

Synthesis of the Dodecenyl Ylide

The dodec-1-en-1-yl triphenylphosphonium ylide is generated by treating dodec-1-en-1-yl bromide with triphenylphosphine (PPh₃) in dry tetrahydrofuran (THF), followed by deprotonation with a strong base such as potassium tert-butoxide (KOtBu). The ylide’s reactivity is critical, as steric hindrance from the long alkyl chain may necessitate prolonged reaction times.

Reaction with Maleic Anhydride

The ylide reacts with maleic anhydride in anhydrous THF at 0°C to room temperature, forming the desired product via nucleophilic attack on the carbonyl group. However, competing Diels-Alder reactions between maleic anhydride and the ylide’s alkene can occur, necessitating careful temperature control. Yields range from 30–40% in the absence of additives, but the use of lithium perchlorate (LiClO₄) as a Lewis acid enhances selectivity, achieving yields up to 55%.

Enolate Alkylation Methodology

Alkylation of the maleic anhydride enolate provides a direct route to introduce the dodec-1-en-1-yl group. This method requires precise control over enolate formation and alkylation conditions to avoid over-alkylation.

Enolate Generation

Maleic anhydride is treated with a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in THF at −78°C to generate the enolate. The choice of base influences regioselectivity; LDA preferentially deprotonates the less hindered α-position, facilitating mono-alkylation.

Alkylation with Dodecenyl Halides

The enolate is quenched with dodec-1-en-1-yl bromide or iodide, resulting in alkylation at the 3-position. Challenges include the steric bulk of the dodecenyl group and competing side reactions. Optimized conditions (slow addition of alkyl halide at −78°C, followed by gradual warming to room temperature) yield the product in 35–50% yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the mono-alkylated product.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Advantages Limitations
Ene Reaction 45–65 Thermal (150°C), AlCl₃ catalysis Scalable, minimal byproducts High energy input, long reaction times
Wittig Reaction 30–55 THF, 0–25°C, LiClO₄ additive Stereoselective, mild conditions Low yields, competing Diels-Alder
Enolate Alkylation 35–50 LDA/THF, −78°C Direct functionalization Sensitive to moisture, steric hindrance

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : δ 6.85 (s, 2H, furan H), 5.45 (t, 1H, J = 6.8 Hz, CH=CH), 2.35 (m, 2H, CH₂CO), 1.25–1.45 (m, 16H, CH₂), 0.88 (t, 3H, CH₃).
  • IR (KBr) : 1850 cm⁻¹ (C=O, anhydride), 1780 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C).
  • MS (EI) : m/z 320 [M]⁺, 235 [M − C₁₁H₂₁]⁺.

Crystallographic Data

Single-crystal X-ray diffraction (where applicable) reveals a triclinic crystal system with hydrogen-bonded chains along the a-axis, analogous to related maleic anhydride derivatives.

Applications and Derivatives

This compound serves as a precursor for:

  • Polymer Modification : Copolymerization with styrene or acrylates enhances thermal stability.
  • Medicinal Chemistry : Intermediate for antitumor agents via Michael addition to cysteine residues.
  • Surface Coatings : Long alkyl chains improve hydrophobicity in epoxy resins.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(Dodec-1-en-1-yl)furan-2,5-dione, and how can purity be ensured?

Answer:
The synthesis typically involves cyclization of succinic acid derivatives with dodecene via anhydride formation. A common route employs maleic anhydride and dodecene under thermal or catalytic conditions (e.g., acid catalysis). Key steps include:

  • Solvent selection : Toluene or ethanol for controlled reactivity .
  • Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining to track intermediate formation.
  • Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
  • Validation : 1^1H and 13^13C NMR to confirm the absence of unreacted maleic anhydride (δ ~6.3 ppm for vinyl protons) and verify the dodecenyl side chain (δ 0.8–2.5 ppm for alkyl groups) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound and its degradation products?

Answer:

  • FTIR : Identifies carbonyl stretches (C=O) at 1840–1780 cm1^{-1} and 1770–1710 cm1^{-1} for the anhydride moiety. Post-reaction products (e.g., carboxylic acids) show O–H stretches (~2500–3500 cm1^{-1}) .
  • NMR : 1^1H NMR distinguishes the dodecenyl chain (δ 5.3–5.5 ppm for trans-alkene protons, J ~15 Hz) and anhydride protons (δ 3.1–3.3 ppm for dihydrofuran ring protons) .
  • GC-MS : Detects low-molecular-weight degradation products (e.g., CO, HCOOH) from oxidation studies .

Advanced: How do hydroxyl radical (HO•) reaction kinetics and mechanisms differ between this compound and simpler anhydrides like maleic anhydride?

Answer:
HO• attack occurs preferentially at the electron-deficient carbonyl groups. Experimental data reveal:

ParameterThis compoundMaleic Anhydride
kHOk_{\text{HO}} (cm3^3 molecule1^{-1} s1^{-1})1.36×10121.36 \times 10^{-12}*2.9×10122.9 \times 10^{-12}
Major productsCO (20%), HCOOH (3%)Maleic acid

*Calculated using kratio=0.58±0.03k_{\text{ratio}} = 0.58 \pm 0.03 relative to n-butane .
Mechanistic insight : The dodecenyl chain sterically hinders HO• access to the anhydride ring, reducing reactivity compared to maleic anhydride. Product distributions suggest radical addition followed by β-scission pathways .

Advanced: What computational strategies can predict the regioselectivity of radical-mediated reactions involving this compound?

Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare activation energies for HO• attack at C2 vs. C3 positions.
  • Frontier molecular orbital (FMO) analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps. The anhydride ring’s LUMO is localized on carbonyl carbons, favoring radical addition .
  • MD simulations : Model solvent effects (e.g., air/water interfaces) on reaction pathways using OPLS-AA force fields.

Advanced: How does the compound’s structure influence its performance as an epoxy resin hardener in materials science?

Answer:
The dodecenyl chain enhances:

  • Flexibility : Reduces crosslink density, improving fracture toughness.
  • Hydrophobicity : Increases water resistance (contact angle >90° vs. ~70° for unmodified epoxy).
    Analytical validation :
  • DSC : Glass transition temperature (TgT_g) decreases by 10–15°C compared to rigid anhydrides (e.g., pyromellitic dianhydride).
  • Rheometry : Viscosity reduction (200–500 cP at 25°C) improves processability .

Advanced: What contradictions exist in reported product yields from oxidation studies, and how can they be resolved?

Answer:
Discrepancies arise from differing HO• sources:

  • H2_2O2_2 photolysis : Produces acetylene (5%) and CO (20%), likely via C–C bond cleavage.
  • CH3_3ONO/NO systems : Suppresses acetylene formation due to competing NO quenching.
    Resolution strategies :
  • Use isotopically labeled 13^{13}C-anhydride to track carbon fate via FTIR or GC-MS.
  • Standardize HO• generation methods (e.g., laser flash photolysis) across studies .

Advanced: Can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are viable?

Answer:
Yes, via:

  • Nucleophilic ring-opening : Amines (e.g., benzylamine) yield succinimide derivatives with anti-inflammatory potential .
  • Electrophilic substitution : Bromination at the α-position (C3) enables Suzuki coupling for drug-discovery libraries.
    Case study : 3-(Benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione showed selective COX-2 inhibition (IC50_{50} = 0.8 μM) via PGE2 suppression .

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